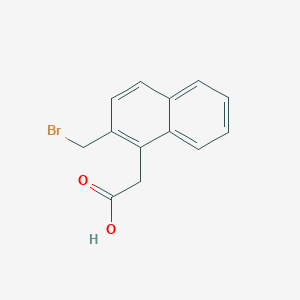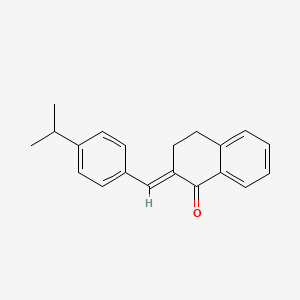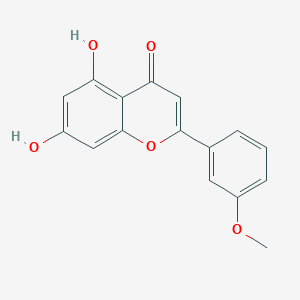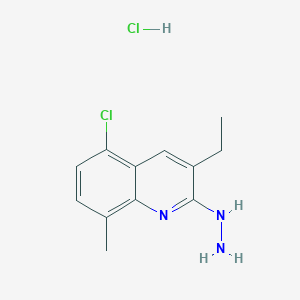![molecular formula C13H10BrNO B11845247 Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- CAS No. 71411-96-6](/img/structure/B11845247.png)
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- is a chemical compound belonging to the class of benzoindoles. This compound is known for its unique structure and potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom and an ethyl group in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- typically involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes. This reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature to ensure the desired product formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted benzoindoles.
Wissenschaftliche Forschungsanwendungen
Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied as a potential inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in various diseases, including cancer and inflammatory conditions.
Material Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- involves its interaction with molecular targets such as BET proteins. By binding to these proteins, the compound can inhibit their activity, leading to changes in gene expression and cellular functions. This inhibition can affect various signaling pathways, including the NF-κB/NLRP3 signaling pathway, which is involved in inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds share structural similarities with Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- and also act as BET inhibitors.
Cyclopent[de]isoquinolin-3(4H)-ones: Initially proposed as similar structures, these compounds were later revised to benz[cd]indol-2(1H)-ones based on spectroscopic analysis.
Uniqueness
The uniqueness of Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl- lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to selectively inhibit BET proteins with high potency makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
71411-96-6 |
|---|---|
Molekularformel |
C13H10BrNO |
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
6-bromo-1-ethylbenzo[cd]indol-2-one |
InChI |
InChI=1S/C13H10BrNO/c1-2-15-11-7-6-10(14)8-4-3-5-9(12(8)11)13(15)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
KHABYXGVKDDLGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C3C(=C(C=C2)Br)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methylamino)methyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11845177.png)





![Benz[cd]indol-2(1H)-one, 6-bromo-1-ethyl-](/img/structure/B11845204.png)
![4-(2-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11845227.png)




![7-(2-Hydroxyethoxy)-14-azadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B11845254.png)

